2-(2'-Di-tert-butylphosphine)biphenylpalladium(II) acetate
Overview
Description
2-(2'-Di-tert-butylphosphine)biphenylpalladium(II) acetate is part of a class of compounds known for their role in facilitating a wide range of chemical transformations. These compounds are particularly valued for their utility in cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules.
Synthesis Analysis
The synthesis of arylpalladium complexes, including those similar to 2-(2'-Di-tert-butylphosphine)biphenylpalladium(II) acetate, involves the reaction of palladium acetate with phosphines under controlled conditions. Henderson et al. (2011) reported the formation of a novel palladium(II) complex through the reaction of palladium acetate and tri-tert-butylphosphine via C–H activation (Henderson, Alvarez, Eichman, & Stambuli, 2011).
Molecular Structure Analysis
The molecular structure of arylpalladium complexes is characterized by X-ray diffraction and IR spectroscopy. Stambuli et al. (2002) highlighted the importance of agostic interactions in stabilizing the structure of these complexes, as evidenced by the close proximity of hydrogen atoms to the palladium metal center (Stambuli, Bühl, & Hartwig, 2002).
Chemical Reactions and Properties
These complexes exhibit remarkable reactivity towards nucleophiles, facilitating the formation of arylamines, ethers, biaryls, and stilbenes. Stambuli et al. (2002) demonstrated the catalytic efficiency of these complexes in amination reactions, producing high yields of the amination product under mild conditions (Stambuli, Bühl, & Hartwig, 2002).
Physical Properties Analysis
The physical properties of 2-(2'-Di-tert-butylphosphine)biphenylpalladium(II) acetate, such as solubility and stability, are influenced by its molecular structure. The steric hindrance provided by the di-tert-butylphosphine ligands affects its solubility in various solvents and its stability under different conditions.
Chemical Properties Analysis
The chemical properties, including its reactivity with various substrates, are pivotal for its application in catalysis. The ability of these complexes to undergo ligand exchange and catalyze various reactions, as outlined by Henderson et al. (2011), showcases their versatility and utility in organic synthesis (Henderson, Alvarez, Eichman, & Stambuli, 2011).
Scientific Research Applications
Palladium complexes, including those with similar structures, have been used to catalyze the methoxycarbonylation of vinyl acetate. This process is important for synthesizing ester products efficiently (Rucklidge, Morris, Slawin, & Cole-Hamilton, 2006).
Similar palladium complexes have been applied in asymmetric hydrogenations and the synthesis of nonsteroidal anti-inflammatory drug derivatives, demonstrating their versatility in pharmaceutical applications (Imamoto, Oohara, & Takahashi, 2004).
These palladium compounds have been used as efficient catalytic systems for the α-arylation of ketones. This process is critical for the synthesis of benzofurans, which are valuable in various chemical syntheses (Raders, Jones, Semmes, Kelley, Rogers, & Shaughnessy, 2014).
They have also been employed in the efficient synthesis of 2-substituted indoles from o-alkynylhalobenzenes. This highlights their role in the synthesis of complex organic compounds (Tang & Hu, 2006).
The palladium-catalyzed α-arylation of esters with chloroarenes has been explored, showing high yields in the synthesis of tert-butyl acetate-based pharmaceuticals (Hama & Hartwig, 2008).
A palladium/copper catalyst system effectively promotes diarylation of alkyl acetates with aryl halides, proving useful in the formation of diarylacetic acid esters (Song, Himmler, & Goossen, 2011).
Safety And Hazards
properties
IUPAC Name |
acetic acid;ditert-butyl-(2-phenylphenyl)phosphane;palladium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26P.C2H4O2.Pd/c1-19(2,3)21(20(4,5)6)18-15-11-10-14-17(18)16-12-8-7-9-13-16;1-2(3)4;/h7-12,14-15H,1-6H3;1H3,(H,3,4);/q-1;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTIJKLADGVFEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=[C-]2)C(C)(C)C.[Pd] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O2PPd- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2'-Di-tert-butylphosphine)biphenylpalladium(II) acetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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